molecular formula C12H17N3 B8139040 (3aR,6aS)-1-(pyridin-3-ylmethyl)octahydropyrrolo[3,2-b]pyrrole

(3aR,6aS)-1-(pyridin-3-ylmethyl)octahydropyrrolo[3,2-b]pyrrole

Cat. No.: B8139040
M. Wt: 203.28 g/mol
InChI Key: OOBSLYJWXMHXHX-NEPJUHHUSA-N
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Description

(3aR,6aS)-1-(pyridin-3-ylmethyl)octahydropyrrolo[3,2-b]pyrrole is a complex organic compound featuring a pyridine ring fused with an octahydropyrrolo[3,2-b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-1-(pyridin-3-ylmethyl)octahydropyrrolo[3,2-b]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, reduction, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-1-(pyridin-3-ylmethyl)octahydropyrrolo[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated pyrrolo[3,2-b]pyrrole derivatives.

Scientific Research Applications

(3aR,6aS)-1-(pyridin-3-ylmethyl)octahydropyrrolo[3,2-b]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (3aR,6aS)-1-(pyridin-3-ylmethyl)octahydropyrrolo[3,2-b]pyrrole exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aS)-1-(pyridin-3-ylmethyl)octahydropyrrolo[3,2-b]pyrrole stands out due to its unique fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

IUPAC Name

(3aS,6aR)-4-(pyridin-3-ylmethyl)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-10(8-13-5-1)9-15-7-4-11-12(15)3-6-14-11/h1-2,5,8,11-12,14H,3-4,6-7,9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBSLYJWXMHXHX-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@H]1N(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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